1,2-Dichloro-4-(trifluoromethoxy)benzene
Overview
Description
“1,2-Dichloro-4-(trifluoromethoxy)benzene” is a chemical compound with the molecular formula C7H3Cl2F3O . It has a molecular weight of 231 . This compound is in liquid form .
Molecular Structure Analysis
The InChI code for “1,2-Dichloro-4-(trifluoromethoxy)benzene” is 1S/C7H3Cl2F3O/c8-5-2-1-4(3-6(5)9)13-7(10,11)12/h1-3H
. The InChI key is SXBGDKFVGXZJDU-UHFFFAOYSA-N
.
Physical And Chemical Properties Analysis
“1,2-Dichloro-4-(trifluoromethoxy)benzene” is a liquid . It has a molecular weight of 231 .
Scientific Research Applications
Halogenation of Trifluoromethoxy Benzene Derivatives : Controlled chlorination of trifluoromethoxybenzene, including 1,2-Dichloro-4-(trifluoromethoxy)benzene, produced various chlorinated derivatives, highlighting the thermal stability of these compounds at 200°–250° (Herkes, 1977).
Synthesis of Trifluoromethoxy Naphthalenes : A study described the generation of 1,2-dehydro-4-(trifluoromethoxy)benzene from 1-bromo-4-(trifluoromethoxy)benzene, leading to the synthesis of various naphthalenes, highlighting a method for synthesizing functional organic compounds (Schlosser & Castagnetti, 2001).
Development of Fluorine-containing Polyetherimide : Research demonstrated the synthesis of novel fluorine-containing polyetherimide using derivatives of 1,2-Dichloro-4-(trifluoromethoxy)benzene, revealing applications in the development of high-performance polymers (Yu Xin-hai, 2010).
Rhenium-Catalyzed Trifluoromethylation of Arenes : A study utilized 1,2-Dichloro-4-(trifluoromethoxy)benzene in the context of Rhenium-catalyzed trifluoromethylation, offering insights into the modification of aromatic compounds for various applications (Mejía & Togni, 2012).
Synthesis of Triazoles : The compound was used in the synthesis of 1-(2,6-dichloro-4-trifluoromethyl-phenyl)-4-alkyl-1H-[1,2,3]-triazoles, showing its potential in creating structurally diverse organic compounds (Hu et al., 2008).
Generation of Organofluorine Compounds : Research focused on generating various organofluorine compounds, using 1,2-Dichloro-4-(trifluoromethoxy)benzene derivatives as intermediates, thus underscoring its role in synthesizing fluorine-containing organic molecules (Castagnetti & Schlosser, 2001).
Catalytic Conversions of Chlorinated Benzenes and Dioxins : This study discussed the catalytic activity of 1,2-Dichloro-4-(trifluoromethoxy)benzene, providing insights into its role in environmental chemistry and pollutant control (Lee & Jurng, 2008).
Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives : The compound was used in synthesizing aniline derivatives with trifluoromethoxy groups, indicating its utility in pharmaceutical and functional material development (Feng & Ngai, 2016).
properties
IUPAC Name |
1,2-dichloro-4-(trifluoromethoxy)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2F3O/c8-5-2-1-4(3-6(5)9)13-7(10,11)12/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXBGDKFVGXZJDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70474138 | |
Record name | 1,2-dichloro-4-(trifluoromethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70474138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Dichloro-4-(trifluoromethoxy)benzene | |
CAS RN |
151276-10-7 | |
Record name | 1,2-Dichloro-4-(trifluoromethoxy)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=151276-10-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-dichloro-4-(trifluoromethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70474138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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